2-(2,3-Difluoro-4-methoxyphenyl)acetic acid
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Overview
Description
2-(2,3-Difluoro-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H8F2O3. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an acetic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is suggested that the compound may be involved in inhibiting overactive or overexpressed signaling pathways in cancer tissues .
Mode of Action
It is known that the compound is a key intermediate in the synthesis of other compounds. The synthesis of related compounds involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) as seen in the synthesis of 1,3,4-thiadiazole derivatives of 2- (4-formyl-2-methoxyphenoxy) acetic acid.
Biochemical Pathways
It is suggested that the compound may be involved in the inhibition of overactive or overexpressed signaling pathways in cancer tissues .
Action Environment
It is known that the compound is stable under normal temperatures and pressures, and it should be stored in a dry environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluoro-4-methoxyphenyl)acetic acid typically involves the reaction of 2,3-difluoro-4-methoxybenzaldehyde with a suitable reagent to introduce the acetic acid group. One common method is the use of a Grignard reagent followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluoro-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms or methoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2,3-Difluoro-4-methoxyphenyl)acetic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-methoxybenzaldehyde
- 2,3-Difluoro-4-methoxybenzoic acid
- 2,3-Difluoro-4-methoxyphenylacetonitrile
Uniqueness
2-(2,3-Difluoro-4-methoxyphenyl)acetic acid is unique due to the combination of its fluorine atoms and methoxy group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2,3-difluoro-4-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-6-3-2-5(4-7(12)13)8(10)9(6)11/h2-3H,4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURJSULJPCCRLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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